N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11185496
InChI: InChI=1S/C17H14BrNO2/c1-10-7-8-15-12(9-10)11(2)16(21-15)17(20)19-14-6-4-3-5-13(14)18/h3-9H,1-2H3,(H,19,20)
SMILES: CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3Br
Molecular Formula: C17H14BrNO2
Molecular Weight: 344.2 g/mol

N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC11185496

Molecular Formula: C17H14BrNO2

Molecular Weight: 344.2 g/mol

* For research use only. Not for human or veterinary use.

N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide -

Specification

Molecular Formula C17H14BrNO2
Molecular Weight 344.2 g/mol
IUPAC Name N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C17H14BrNO2/c1-10-7-8-15-12(9-10)11(2)16(21-15)17(20)19-14-6-4-3-5-13(14)18/h3-9H,1-2H3,(H,19,20)
Standard InChI Key LTZIRIDEXUQVCQ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3Br
Canonical SMILES CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3Br

Introduction

Structural Characteristics

Molecular Architecture

The compound’s molecular formula, C₁₇H₁₄BrNO₂, reflects a benzofuran ring system fused with a bromophenyl group and a carboxamide side chain (Table 1). The benzofuran core consists of a fused benzene and furan ring, with methyl groups at positions 3 and 5 introducing steric bulk and electronic modulation. The bromine atom at the ortho position of the phenyl ring enhances electrophilicity, facilitating participation in halogen bonding and nucleophilic substitution reactions.

Table 1: Molecular Properties of N-(2-Bromophenyl)-3,5-Dimethyl-1-Benzofuran-2-Carboxamide

PropertyValue
IUPAC NameN-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Molecular FormulaC₁₇H₁₄BrNO₂
Molecular Weight344.2 g/mol
SMILESCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3Br
InChI KeyLTZIRIDEXUQVCQ-UHFFFAOYSA-N

Impact of Substituents

The ortho-bromophenyl group distinguishes this compound from para-substituted analogs (e.g., N-(4-bromophenyl) derivatives). The ortho substitution induces steric hindrance, altering molecular conformation and binding affinity in biological systems. Methyl groups at positions 3 and 5 enhance hydrophobic interactions, potentially improving membrane permeability in drug candidates.

Synthesis and Optimization

Synthetic Routes

The synthesis involves two critical steps: C–H arylation for benzofuran ring formation and amidation for carboxamide attachment (Figure 1).

  • Benzofuran Core Construction:

    • Cyclization of 2-hydroxybenzaldehyde derivatives with acetophenone under acidic conditions yields the 3,5-dimethylbenzofuran scaffold.

    • Bromination at position 2 is achieved using N-bromosuccinimide (NBS) in a radical-mediated process.

  • Amidation:

    • The carboxylic acid intermediate reacts with 2-bromoaniline using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Table 2: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Benzofuran FormationH₂SO₄, 100°C, 12 h65–70
BrominationNBS, AIBN, CCl₄, reflux80–85
AmidationDCC, DMAP, CH₂Cl₂, rt75–80

Challenges and Solutions

  • Regioselectivity in Bromination: Competing para-bromination is mitigated by using radical initiators like azobisisobutyronitrile (AIBN).

  • Byproduct Formation: Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.

Analytical Characterization

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.0 Hz, 1H, Ar-H), 7.45–7.30 (m, 3H, Ar-H), 6.85 (s, 1H, benzofuran-H), 2.45 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).

    • ¹³C NMR: Signals at δ 165.8 (C=O), 155.2 (benzofuran-O), 132.1 (C-Br).

  • Mass Spectrometry (MS):

    • ESI-MS m/z: 345.0 [M+H]⁺, 347.0 [M+H+2]⁺ (isotopic pattern confirms bromine presence).

Structural Confirmation

X-ray crystallography reveals a planar benzofuran core with dihedral angles of 15° between the bromophenyl and carboxamide groups, optimizing π-π stacking in crystal lattices.

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary screening against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL) indicates moderate activity. The bromophenyl group may disrupt microbial cell wall synthesis via undecaprenyl phosphate interaction.

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